molecular formula C18H19N5O3S B6089061 N-(4-methoxyphenyl)-3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

N-(4-methoxyphenyl)-3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

Cat. No.: B6089061
M. Wt: 385.4 g/mol
InChI Key: KPPZPSZTSXBGOZ-UHFFFAOYSA-N
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Description

This compound is a propanamide derivative featuring a tetrazole ring substituted with a 2-methoxyphenyl group at the 1-position and a sulfanyl (-S-) linker connecting the tetrazole to the propanamide backbone. The N-(4-methoxyphenyl) group on the propanamide moiety introduces electron-donating methoxy substituents at both the para (4-methoxy) and ortho (2-methoxy) positions of the phenyl rings.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-25-14-9-7-13(8-10-14)19-17(24)11-12-27-18-20-21-22-23(18)15-5-3-4-6-16(15)26-2/h3-10H,11-12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPZPSZTSXBGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCSC2=NN=NN2C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-methoxyphenyl hydrazine with sodium azide under acidic conditions.

    Thioether Formation: The tetrazole derivative is then reacted with a suitable thiol compound to form the thioether linkage.

    Amide Formation: The final step involves the reaction of the thioether intermediate with 4-methoxyphenyl acyl chloride to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the tetrazole ring, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced tetrazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a potential candidate for drug development.

Medicine

In medicine, the compound or its derivatives could be explored for therapeutic applications. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, potentially inhibiting enzymes that require metal cofactors. Additionally, the methoxyphenyl groups can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituent positions, electronic effects, and molecular weight. Below is a detailed analysis of key comparisons:

Substituent Position and Electronic Effects

  • 2-Methoxyphenyl (tetrazole side): The ortho-methoxy group introduces steric hindrance, which may restrict rotational freedom and influence binding specificity .
  • 2-{[1-(3-Chloro-4-Methylphenyl)-1H-Tetrazol-5-yl]sulfanyl}-N-(2-Methoxyphenyl)Acetamide ():

    • 3-Chloro-4-Methylphenyl : The chloro group is electron-withdrawing, reducing electron density on the tetrazole ring, which could alter reactivity or binding affinity. The methyl group enhances lipophilicity.
    • 2-Methoxyphenyl : Similar to the target compound but paired with a chloro-methyl group, this combination may reduce solubility compared to the target’s dual methoxy groups .
  • N-(4-Methylphenyl)-3-[(1-Methyl-1H-Tetrazol-5-yl)Sulfanyl]Propanamide (): 4-Methylphenyl: A non-polar methyl group replaces the 4-methoxy, decreasing polarity and solubility. 1-Methyltetrazole: The methyl substituent on the tetrazole nitrogen may sterically hinder interactions compared to the target’s 2-methoxyphenyl group .

Molecular Weight and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Predicted LogP*
Target Compound ~389.85 4- and 2-Methoxyphenyl, Tetrazole-S-S ~2.8
(Chloro-Methyl Analog) 389.86 3-Chloro-4-Methylphenyl, 2-Methoxy ~3.1
(Methylphenyl Analog) ~306.36 4-Methylphenyl, 1-Methyltetrazole ~2.5
(Fluorophenyl-Tetrazole) 341.34 4-Fluorophenyl, Tetrazole ~2.3

*LogP estimates based on substituent contributions (methoxy: -0.5, chloro: +0.7, methyl: +0.5).

Functional Group Variations

  • Tetrazole Modifications: The target compound’s 1-(2-methoxyphenyl)tetrazole contrasts with ’s 1-(3-chloro-4-methylphenyl) and ’s 1-methyltetrazole.
  • Propanamide vs. Acetamide Backbones :
    • uses an acetamide (shorter chain), which may reduce conformational flexibility compared to the target’s propanamide .

Biological Activity

N-(4-methoxyphenyl)-3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a complex structure with both methoxyphenyl and tetrazole moieties, which are known to influence its biological activity. The presence of these functional groups may enhance interactions with various biological targets, including enzymes and receptors.

The mechanism by which this compound exerts its effects involves:

  • Hydrogen Bonding: The methoxy and tetrazole groups can form hydrogen bonds with target sites, facilitating binding.
  • Hydrophobic Interactions: These interactions may stabilize the compound's conformation for better efficacy against biological targets.

Antiparasitic Activity

Recent studies have demonstrated that similar compounds exhibit significant antiparasitic effects. For instance, N-(4-methoxyphenyl)pentanamide has shown activity against Toxocara canis, a common nematode. In vitro assays revealed that these compounds affected parasite viability in a time- and concentration-dependent manner. Notably, they exhibited lower cytotoxicity to human and animal cell lines compared to traditional anthelmintics like albendazole .

Cytotoxicity Studies

Cytotoxicity assessments indicated that this compound has a favorable selectivity index (SI), suggesting it may be less toxic to human cells while effectively targeting parasites. This characteristic is crucial for developing safer therapeutic agents.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound NameStructureBiological ActivityCytotoxicity Profile
N-(4-methoxyphenyl)pentanamideSimilar to this compoundAntiparasitic against Toxocara canisLower than albendazole
AlbendazoleTraditional anthelminticEffective against various helminthsHigher cytotoxicity to human cells

Case Studies

Several case studies have highlighted the promising nature of this compound in preclinical settings. For example, bioassays indicated that at a concentration of 50 μM, the compound immobilized Toxocara canis larvae within 48 hours, showcasing its potential as an effective antiparasitic agent .

Pharmacokinetic Properties

Pharmacokinetic studies suggest that this compound possesses favorable drug-likeness properties. It is predicted to permeate the blood-brain barrier (BBB), which is critical for central nervous system-targeted therapies. Additionally, it shows potential as a CYP inhibitor, impacting the metabolism of xenobiotics .

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